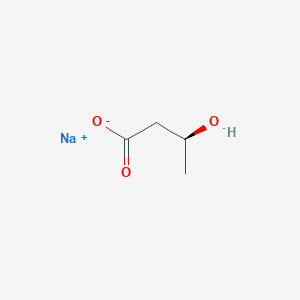

Sodium (S)-3-hydroxybutanoate

Vue d'ensemble

Description

Méthylate de casopitant : est un antagoniste du récepteur de la neurokinine 1 qui a été étudié pour son potentiel à prévenir les nausées et les vomissements induits par la chimiothérapie. Il a été initialement développé par GlaxoSmithKline et a montré un potentiel prometteur dans les essais cliniques pour son efficacité dans la réduction des nausées et des vomissements chez les patients recevant une chimiothérapie fortement émétogène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La synthèse du méthylate de casopitant implique plusieurs étapes, notamment la formation du cycle pipéridine et l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :

- Formation du cycle pipéridine.

- Introduction des groupes trifluorométhyles.

- Couplage du dérivé pipéridine avec les groupes phényles appropriés.

- Formation du sel de méthylate.

Méthodes de production industrielle : : La production industrielle du méthylate de casopitant suit une voie de synthèse similaire, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : : Le méthylate de casopitant subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution sont courantes, où différents groupes fonctionnels peuvent être introduits ou remplacés.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Produits principaux : : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les antagonistes du récepteur de la neurokinine 1.

Biologie : Étudié pour ses effets sur les récepteurs de la neurokinine 1 dans divers systèmes biologiques.

Médecine : Principalement étudié pour son potentiel à prévenir les nausées et les vomissements induits par la chimiothérapie. Il a également été étudié pour son potentiel d'utilisation dans le traitement d'autres affections telles que l'anxiété et la dépression.

Industrie : Utilisé dans le développement de formulations antiémétiques et comme composé de référence dans la recherche pharmaceutique .

Mécanisme d'action

Le méthylate de casopitant exerce ses effets en antagonisant le récepteur de la neurokinine 1, qui est impliqué dans la réponse émétique. En bloquant ce récepteur, le méthylate de casopitant empêche la liaison de la substance P, un neuropeptide qui déclenche les nausées et les vomissements. Ce mécanisme le rend efficace pour réduire les nausées et les vomissements induits par la chimiothérapie .

Applications De Recherche Scientifique

Use in Inborn Errors of Metabolism

Sodium (S)-3-hydroxybutanoate has shown promise in treating metabolic disorders, particularly those involving deficiencies in fatty acid oxidation. A study documented its use in patients with multiple acyl-CoA dehydrogenase deficiency (MADD) who experienced acute neurological and cardiac complications. The administration of sodium DL-3-hydroxybutyrate led to rapid recovery in these cases, suggesting its potential as an adjunct therapy for managing severe metabolic decompensation .

| Case Study | Condition | Outcome |

|---|---|---|

| Case 1 | Carnitine-acyl-carnitine translocase deficiency | Rapid recovery with sodium DL-3-hydroxybutyrate |

| Case 2 | 3-Hydroxyl, 3-methyl-glutaryl CoA lyase deficiency | Sustained recovery post-treatment |

| Case 3 | Carnitine palmitoyl transferase II deficiency | Improvement noted after sodium DL-3-hydroxybutyrate therapy |

Ketogenic Diet Support

The compound is also explored for its role in ketogenic diets, where it serves as a ketone body that can provide an alternative energy source during periods of low carbohydrate intake. Research indicates that this compound supplementation can elevate blood ketone levels, which may be beneficial for individuals with metabolic disorders or those seeking weight management through ketogenic diets .

Cardiovascular Health

Recent studies have investigated the cardiovascular effects of this compound. It has been observed to have favorable hemodynamic effects in patients with heart failure and reduced ejection fraction. The compound appears to improve cardiac function by enhancing myocardial energy metabolism and reducing oxidative stress .

| Study Focus | Findings |

|---|---|

| Hemodynamic effects in heart failure patients | Improvement in cardiac output and reduced heart rate |

| Energy metabolism enhancement | Increased utilization of ketone bodies by the myocardium |

Cellular Stress and Therapeutic Applications

This compound has been identified as a protective agent during cellular stress conditions such as extensive burns, hemorrhagic shock, hypoxia, and ischemia. Its ability to serve as a signaling molecule and energy substrate makes it a candidate for therapeutic interventions aimed at reducing cellular damage during acute stress events .

Mécanisme D'action

Casopitant mesylate exerts its effects by antagonizing the neurokinin 1 receptor, which is involved in the emetic response. By blocking this receptor, casopitant mesylate prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This mechanism makes it effective in reducing chemotherapy-induced nausea and vomiting .

Comparaison Avec Des Composés Similaires

Composés similaires

Aprepitant : Un autre antagoniste du récepteur de la neurokinine 1 utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie.

Fosaprepitant : Un promédicament de l'aprépitant aux applications similaires.

Rolapitant : Un antagoniste du récepteur de la neurokinine 1 à action prolongée.

Unicité : : Le méthylate de casopitant est unique par son affinité de liaison spécifique et son profil pharmacocinétique, ce qui peut offrir des avantages en termes d'efficacité et de durée d'action par rapport aux autres antagonistes du récepteur de la neurokinine 1 .

Activité Biologique

Sodium (S)-3-hydroxybutanoate, commonly referred to as sodium 3-hydroxybutyrate, is a significant metabolite involved in various biological processes. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

Sodium 3-hydroxybutyrate is a salt form of 3-hydroxybutyric acid, a key intermediate in the metabolism of fatty acids and classified as a ketone body. It plays a crucial role in energy production, particularly during periods of low glucose availability. The compound is produced in the liver during fatty acid oxidation and can serve as an alternative energy source for various tissues, including the brain and muscles.

Target Receptors

Sodium 3-hydroxybutyrate acts primarily through two G-protein-coupled receptors:

- Hydroxycarboxylic Acid Receptor 2 (HCAR2) : Activation of HCAR2 leads to reduced lipolysis in adipocytes, influencing metabolic pathways related to ketone body metabolism.

- Free Fatty Acid Receptor 3 (FFAR3) : This receptor is involved in regulating glucose homeostasis and inflammation, highlighting the compound's role in metabolic regulation .

Biochemical Pathways

The compound influences several biochemical pathways:

- Energy Metabolism : It serves as an alternative energy substrate in conditions such as fasting or carbohydrate restriction.

- Gene Expression : Sodium 3-hydroxybutyrate affects gene expression related to oxidative stress resistance and metabolic regulation by inhibiting histone deacetylases (HDACs), which alters histone acetylation and transcriptional activity .

- Antioxidant Activity : The compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) and promoting cellular redox homeostasis .

Pharmacokinetics

The pharmacokinetics of sodium 3-hydroxybutyrate are characterized by nonlinear absorption and metabolism. After administration, it is rapidly absorbed and distributed, with renal elimination being a significant pathway for its excretion. Studies indicate that its levels can significantly influence metabolic parameters such as blood glucose and lipid profiles .

Clinical Applications

- Metabolic Disorders : Sodium 3-hydroxybutyrate has been utilized in treating various metabolic disorders, particularly in patients with multiple acyl-CoA dehydrogenase deficiency (MADD). In case studies, patients experiencing acute neurological and cardiac compromise showed rapid recovery after treatment with sodium DL-3-hydroxybutyrate, demonstrating its potential as a therapeutic agent in critical care settings .

- Obesity and Weight Management : Research has shown that administration of sodium 3-hydroxybutyrate can lead to reduced body weight gain and adipocyte size in animal models. This suggests its potential role in obesity management by promoting lipolysis and altering fat metabolism .

Summary of Findings from Recent Studies

Propriétés

IUPAC Name |

sodium;(3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.